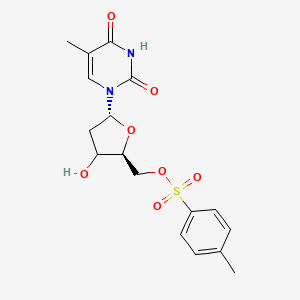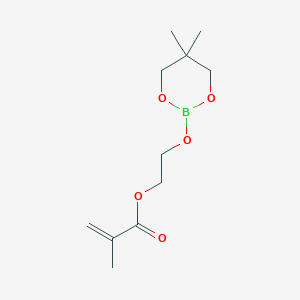
5-(p-Tolyloxy)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(p-Tolyloxy)pentan-1-amine is an organic compound with the molecular formula C12H19NO It is characterized by the presence of a pentan-1-amine backbone with a p-tolyloxy group attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolyloxy)pentan-1-amine can be achieved through reductive amination. This method involves the reaction of a ketone or aldehyde with ammonia in the presence of a catalyst. Iron-catalyzed reductive amination is a common approach, where an iron complex is used as the catalyst and ammonia dissolved in water serves as the nitrogen source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. The use of reusable catalysts based on earth-abundant metals, such as iron or cobalt, is preferred due to their cost-effectiveness and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
5-(p-Tolyloxy)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The p-tolyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Scientific Research Applications
5-(p-Tolyloxy)pentan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of polymers, catalysts, and other industrial materials.
Mechanism of Action
The mechanism of action of 5-(p-Tolyloxy)pentan-1-amine involves its interaction with specific molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in various biochemical reactions. The compound’s effects are mediated through its ability to form bonds with other molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Pentan-1-amine: A primary aliphatic amine with a similar backbone but without the p-tolyloxy group.
Bicyclo[1.1.1]pentan-1-amine: A compound with a strained ring structure, offering different reactivity and applications.
Uniqueness
5-(p-Tolyloxy)pentan-1-amine is unique due to the presence of the p-tolyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
5-(4-methylphenoxy)pentan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-11-5-7-12(8-6-11)14-10-4-2-3-9-13/h5-8H,2-4,9-10,13H2,1H3 |
InChI Key |
UZPSFQZSKKGCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-PyrrolidineMethanol, 1-[3-[4-(5,10-dihydro-3-Methylthiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]-, (2S)-](/img/structure/B14123321.png)
![1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14123323.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-chloro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14123325.png)

![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14123339.png)
![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B14123340.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B14123350.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14123355.png)
![N-(2-ethyl-6-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14123362.png)
![6-Bromo-5-methoxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14123365.png)
![1-(benzenesulfonyl)-4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14123385.png)

![3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123398.png)
